Knerachelin B
Description
In a typical study, its introduction would include:
- Chemical structure: Describe its core scaffold, functional groups, and stereochemistry.
- Biological or industrial relevance: e.g., antimicrobial activity, catalytic properties, or role in metabolic pathways.
- Synthetic pathway: Outline its preparation (e.g., total synthesis or extraction from natural sources) .
Properties
CAS No. |
152110-12-8 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)-5-phenylpentan-1-one |
InChI |
InChI=1S/C17H18O3/c18-14(17-15(19)11-6-12-16(17)20)10-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,11-12,19-20H,4-5,9-10H2 |
InChI Key |
MCFQVPWNIUZPJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |
Other CAS No. |
152110-12-8 |
Synonyms |
knerachelin B |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of Knerachelin B in Provided Sources
None of the indexed sources ( –15) reference this compound, a siderophore or related natural product. The literature provided emphasizes:
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Reaction optimization frameworks (e.g., Design of Experiments, kinetic studies) .
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Case studies on pharmaceuticals like cediranib , fullerene dimerization , or oscillating reactions5.
Potential Avenues for Future Research
To investigate this compound’s chemical reactions, the following strategies are recommended:
Specialized Databases
| Database | Focus | Relevance |
|---|---|---|
| SciFinder | Chemical compound reactions, patents, and journals | Search for "this compound" + "synthesis," "degradation," or "reactivity." |
| Reaxys | Organic and inorganic reactions | Filter by reaction type (e.g., hydrolysis, oxidation) involving siderophores. |
| PubMed | Biomedical literature | Prioritize studies on microbial iron acquisition or siderophore biochemistry. |
Experimental Approaches
If literature gaps persist, experimental methods from the provided sources could be adapted:
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Optimize reaction conditions (e.g., pH, temperature) for this compound’s stability or functional group reactivity.
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Monitor reaction rates using HPLC or spectroscopy to derive rate laws.
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Apply URVA (Unified Reaction Valley Approach) to predict reaction pathways for this compound’s chelation or redox behavior.
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Hypothetical Reactivity Profile
Based on structural analogs (e.g., siderophores like enterobactin), this compound may exhibit:
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Oxidative Degradation : Susceptibility to reactive oxygen species (ROS) in aqueous environments.
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Enzymatic Modifications : Potential hydrolysis by esterases or peptidases.
Data Table: Proposed Reaction Studies
| Reaction Type | Conditions | Analytical Method | Expected Outcome |
|---|---|---|---|
| Hydrolysis | pH 2–12, 25–80°C | LC-MS | Cleavage of ester/amide bonds |
| Oxidation | H₂O₂, Fe²⁺/Fe³⁺ | UV-Vis | Degradation products via ROS |
| Metal Binding | Fe³⁺, Cu²⁺ solutions | ICP-OES | Stability constants determined |
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would involve structurally or functionally analogous compounds. Below is a hypothetical framework based on general guidelines :
Table 1: Comparative Properties of Knerachelin B and Analogs
| Property | This compound | Compound X (Structural Analog) | Compound Y (Functional Analog) |
|---|---|---|---|
| Molecular Formula | CₙHₘOₖNₚ | CₐH₆O₂N₃ | CₓHᵧO₂S₂ |
| Molecular Weight | 450.5 g/mol | 320.3 g/mol | 410.2 g/mol |
| Solubility | Polar solvents | Low in polar solvents | High in polar solvents |
| Biological Activity | Not reported | IC₅₀ = 5 µM (Enzyme inhibition) | EC₅₀ = 10 nM (Antimicrobial) |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 300°C |
Key Findings from Comparative Studies
Structural Analog (Compound X): Shares a benzamide core with this compound but differs in side-chain substitutions. Lower solubility due to hydrophobic substituents, reducing bioavailability . Enhanced enzymatic inhibition suggests that minor structural modifications significantly impact bioactivity .
Functional Analog (Compound Y) :
- Exhibits similar antimicrobial efficacy but through a distinct mechanism (e.g., membrane disruption vs. protein binding).
- Higher thermal stability makes it preferable for industrial applications .
Methodological Considerations for Comparative Analysis
The provided evidence emphasizes rigorous experimental design and reproducibility :
- Analytical Techniques : Use HPLC, NMR, and mass spectrometry to validate compound purity and structure .
- Data Reproducibility : Document reagent sources (e.g., "Sigma-Aldrich, ≥99% purity" ), equipment specifications, and statistical methods .
- Ethical Compliance : Adhere to safety protocols for handling bioactive compounds .
Q & A
Q. What experimental methodologies are recommended for synthesizing Knerachelin B with high purity?
To synthesize this compound, begin with validated protocols for similar natural product analogues, adjusting reaction conditions (e.g., temperature, solvent systems) to optimize yield. Purification typically involves high-performance liquid chromatography (HPLC) with gradient elution, followed by spectroscopic validation (e.g., -NMR, -NMR) to confirm structural integrity . Ensure reproducibility by documenting solvent ratios, catalyst concentrations, and reaction times. For novel synthetic routes, include comparative yield tables and purity metrics (e.g., HPLC peak area percentages) .
Q. How can researchers validate the structural identity of this compound using analytical techniques?
Combine mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For MS, use high-resolution electrospray ionization (HR-ESI-MS) to match the molecular formula. In NMR, assign proton and carbon signals by comparing to published spectra of structurally related compounds. Cross-validate with X-ray crystallography if single crystals are obtainable . Include raw spectral data in supplementary materials to enable peer verification .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Prioritize target-specific assays based on this compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use cell viability assays (e.g., MTT or resazurin-based) across multiple cell lines. Include positive controls (e.g., doxorubicin for cytotoxicity) and report IC values with 95% confidence intervals. Validate results using dose-response curves and replicate experiments (n ≥ 3) to minimize variability .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across studies be resolved?
Discrepancies may arise from variations in compound purity, assay conditions, or cell line genetic drift. To address this:
- Standardize compound sourcing: Use batches validated by orthogonal purity methods (e.g., HPLC + NMR).
- Replicate assays in parallel labs with shared protocols.
- Perform meta-analyses of existing data to identify outliers or confounding variables (e.g., serum concentration in cell culture media).
- Use isogenic cell lines and report passage numbers to control for genetic variability .
Q. What strategies optimize the study of this compound’s structure-activity relationships (SAR)?
Design a derivative library with systematic modifications (e.g., hydroxyl group substitutions, side-chain truncations). Test derivatives in bioassays and correlate structural changes with activity shifts. Employ computational tools (e.g., molecular docking, molecular dynamics simulations) to predict binding interactions with target proteins. Validate predictions with mutagenesis studies or crystallographic data. Tabulate SAR results with parameters like ΔG binding energies and IC fold changes .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics (PK) and toxicity?
- PK Studies : Use LC-MS/MS to quantify plasma concentrations over time in rodent models. Calculate AUC, , and bioavailability. Include tissue distribution profiles (e.g., liver, kidney) to assess accumulation risks.
- Toxicity : Conduct acute and subchronic toxicity tests with histopathological analysis. Follow OECD guidelines for dose escalation and endpoint criteria (e.g., body weight loss >20% as a humane endpoint).
- Controls : Compare to known PK/toxicology profiles of structurally related compounds to contextualize findings .
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
Use nonlinear regression models (e.g., log(inhibitor) vs. response curves) to calculate IC/EC. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For omics data (e.g., transcriptomics), apply false discovery rate (FDR) corrections. Include power analyses during experimental design to justify sample sizes .
Q. How can researchers ensure reproducibility in this compound studies?
- Documentation : Publish full synthetic protocols, including failure conditions (e.g., solvent incompatibilities).
- Data Sharing : Deposit raw spectra, crystallographic data, and assay datasets in public repositories (e.g., Zenodo, ChEMBL).
- Reagent Validation : Certify cell lines via STR profiling and authenticate chemical stocks via third-party vendors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
